molecular formula C20H24Cl2N4O2 B13763802 4(3H)-Quinazolinone, 3-(4-(p-methoxyphenyl)-1-piperazinylmethyl)-, dihydrochloride CAS No. 68638-32-4

4(3H)-Quinazolinone, 3-(4-(p-methoxyphenyl)-1-piperazinylmethyl)-, dihydrochloride

Cat. No.: B13763802
CAS No.: 68638-32-4
M. Wt: 423.3 g/mol
InChI Key: FMAGAUPCKMFRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidinone ring. The target compound, 3-(4-(p-methoxyphenyl)-1-piperazinylmethyl)-4(3H)-quinazolinone dihydrochloride, features a 3-substituted piperazinylmethyl group bearing a para-methoxyphenyl moiety, with the dihydrochloride salt enhancing solubility and bioavailability. Quinazolinones are pharmacologically significant due to their anticancer, antimicrobial, and anti-inflammatory activities .

Properties

CAS No.

68638-32-4

Molecular Formula

C20H24Cl2N4O2

Molecular Weight

423.3 g/mol

IUPAC Name

3-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C20H22N4O2.2ClH/c1-26-17-8-6-16(7-9-17)23-12-10-22(11-13-23)15-24-14-21-19-5-3-2-4-18(19)20(24)25;;/h2-9,14H,10-13,15H2,1H3;2*1H

InChI Key

FMAGAUPCKMFRJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CN3C=NC4=CC=CC=C4C3=O.Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 4(3H)-Quinazolinone, 3-(4-(p-methoxyphenyl)-1-piperazinylmethyl)-, dihydrochloride

General Synthetic Strategy

The synthesis of this compound typically involves a multi-step process starting from anthranilic acid derivatives, followed by functionalization at the 2- and 3-positions of the quinazolinone ring. The key steps include:

  • Formation of 2-(chloromethyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one intermediate.
  • Nucleophilic substitution of the chloromethyl group by a piperazine derivative.
  • Isolation of the dihydrochloride salt form for enhanced stability and solubility.

Detailed Synthetic Procedure

Step 1: Synthesis of 2-(Chloromethyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
  • Starting materials: Anthranilic acid and p-methoxyaniline (p-anisidine).
  • Reagents and conditions: Anthranilic acid is first treated with chloroacetyl chloride in the presence of triethylamine (TEA) in dichloromethane at room temperature to form 2-chloromethyl benzo[d]oxazin-4-one.
  • This intermediate is then reacted with p-methoxyaniline in refluxing pyridine for 5-6 hours to yield 2-(chloromethyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one.
  • Yield and purification: The product is isolated by simple work-up and purification, typically by recrystallization.
Step 2: Nucleophilic Substitution with Piperazine
  • Reagents: The chloromethyl quinazolinone intermediate is reacted with 1-(4-piperazinylmethyl) derivatives.
  • Reaction conditions: The substitution is carried out in acetonitrile solvent with potassium carbonate (K2CO3) as base and catalytic potassium iodide (KI) to facilitate the reaction, at reflux temperature (approximately 80°C) for 90-120 minutes.
  • Mechanism: The nucleophilic nitrogen of the piperazine attacks the electrophilic chloromethyl carbon, displacing chloride and forming the piperazinylmethyl quinazolinone.
  • Alternative solvent-free method: The reaction can also be performed under solvent-free conditions using polyethylene glycol (PEG-400) as a medium, with simple grinding in a mortar and pestle at room temperature, offering eco-friendly and operational advantages.
Step 3: Formation of Dihydrochloride Salt
  • The free base of the piperazinylmethyl quinazolinone is treated with hydrochloric acid to form the dihydrochloride salt.
  • This salt form improves the compound's stability and water solubility, facilitating further biological testing and formulation.

Analytical and Spectral Characterization

The structures of the synthesized compounds are confirmed by a combination of spectral and analytical techniques:

Technique Purpose Observations for Compound
Infrared Spectroscopy (IR) Identification of functional groups Characteristic bands for quinazolinone carbonyl and amine groups
Proton Nuclear Magnetic Resonance (^1H NMR) Structural elucidation and confirmation of substitution pattern Signals corresponding to aromatic protons, methoxy group (OCH3), piperazine methylene protons, and quinazolinone NH
Mass Spectrometry (MS) Molecular weight confirmation and purity Molecular ion peak consistent with expected molecular weight
Thin Layer Chromatography (TLC) Reaction monitoring and purity assessment Single spot indicating product formation and purity

These data confirm the successful substitution of the chloromethyl group by the piperazine moiety and the presence of the methoxyphenyl group at the 3-position of the quinazolinone ring.

Comparative Analysis of Preparation Methods

Aspect Solution Phase Synthesis Solvent-Free Synthesis (PEG-400)
Reaction medium Acetonitrile with K2CO3 and KI PEG-400, no organic solvent
Temperature Reflux (~80°C) Room temperature
Reaction time 90-120 minutes Shorter reaction times reported
Yield High yields (typically >80%) Comparable or improved yields
Environmental impact Use of organic solvents and reagents Eco-friendly, reduced solvent waste
Operational simplicity Requires reflux apparatus and solvent handling Simple grinding with mortar and pestle

Research Outcomes and Notes

  • The solvent-free method using PEG-400 and physical grinding has been demonstrated to be an efficient alternative to traditional solution-phase synthesis, offering advantages in terms of environmental impact, simplicity, and reaction time without compromising yield or purity.
  • The piperazinylmethyl substitution at the 3-position of quinazolinone enhances the compound's pharmacological potential, particularly for anticancer and enzyme inhibitory activities, as supported by recent medicinal chemistry studies.
  • The dihydrochloride salt form is preferred for biological applications due to improved solubility and stability.
  • Spectral data consistently support the structure and purity of the final compound, confirming the robustness of the synthetic protocols.

Summary Table of Key Reaction Conditions and Yields

Step Reagents/Conditions Time Yield (%) Notes
Formation of 2-(chloromethyl)quinazolinone Anthranilic acid + chloroacetyl chloride, TEA, DCM, RT 2-3 h 75-85 Intermediate for substitution
Substitution with piperazine Piperazine, K2CO3, KI, CH3CN, reflux (80°C) 90-120 min 80-90 Solution phase
Substitution with piperazine Piperazine, PEG-400, mortar and pestle, RT 30-60 min 85-95 Solvent-free, eco-friendly
Formation of dihydrochloride salt HCl treatment 1 h Quantitative Salt form for stability

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(4-(p-methoxyphenyl)-1-piperazinylmethyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the piperazinylmethyl or p-methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, Lewis acids, bases.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

Biological Activities

The compound exhibits a wide range of biological activities, making it a promising candidate for drug development. Some notable activities include:

  • Antibacterial Properties : Quinazolinones have been explored for their ability to combat various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have indicated that derivatives of 4(3H)-quinazolinone can enhance the efficacy of existing antibiotics through synergistic effects .
  • Anticancer Activity : Research has shown that quinazolinone derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. The unique structure of 4(3H)-quinazolinone may enhance its potency against certain cancer types .
  • Antifungal and Antiviral Effects : The compound has also demonstrated antifungal and antiviral properties, showing potential in treating infections caused by fungi and viruses, including HIV .
  • Anti-inflammatory and Analgesic Effects : Several studies highlight the anti-inflammatory and analgesic activities of quinazolinones, suggesting their utility in managing pain and inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 4(3H)-quinazolinone derivatives. The presence of specific functional groups, such as the piperazine moiety and methoxy substitution on the phenyl ring, significantly influences the compound's binding affinity to biological targets. This relationship aids in designing more effective analogs with improved therapeutic profiles .

Case Studies

Several studies have documented the efficacy of 4(3H)-quinazolinone derivatives in clinical settings:

  • A study explored the antibacterial effects against MRSA using a novel derivative that demonstrated enhanced synergy with conventional antibiotics, suggesting a new avenue for treating resistant infections .
  • Another investigation focused on anticancer properties where specific derivatives showed significant cytotoxicity against various cancer cell lines, highlighting their potential as lead compounds for further development .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(4-(p-methoxyphenyl)-1-piperazinylmethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Piperazine Substitutions

WAY-621850
  • Structure: 2-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-3-oxopropyl]-4(3H)-quinazolinone .
  • Comparison: The piperazine is linked via a ketone-containing propyl chain instead of a methyl group. The para-fluorophenyl group on piperazine confers distinct electronic properties compared to the p-methoxyphenyl group in the target compound.
PRLX-93936 HCl
  • Structure: 3-(2-Ethoxyphenyl)-2-(1-piperazinylmethyl)-4(3H)-quinazolinone dihydrochloride .
  • Comparison: Shares the 3-piperazinylmethyl substitution but includes a 2-ethoxyphenyl group on the quinazolinone core. The ethoxy group may alter metabolic stability compared to the p-methoxyphenyl group. Both compounds are dihydrochloride salts, suggesting similar solubility profiles.
Erastin
  • Structure: 2-[1-[4-[2-(4-Chlorophenoxy)acetyl]-1-piperazinyl]ethyl]-3-(2-ethoxyphenyl)-4(3H)-quinazolinone .
  • Comparison: Features a piperazine linked via a chlorophenoxy acetyl group, introducing a bulky substituent. Demonstrates ferroptosis-inducing activity, highlighting how piperazine modifications influence biological targets.

Substitution Patterns on the Quinazolinone Core

3-Amino-2-methyl-4(3H)-quinazolinone
  • Structure: Simplest 3-substituted derivative with an amino and methyl group .
  • Demonstrates anticonvulsant activity, emphasizing the role of substituents in pharmacological diversity.
7-Chloro-3-[2-(2,4-difluorophenyl)-2-hydroxypropyl]quinazolin-4(3H)-one (UR-9825)
  • Structure : Antifungal agent with a halogenated aryl group and hydroxypropyl chain .
  • Comparison :
    • The 7-chloro substitution enhances antifungal potency, whereas the p-methoxyphenyl group in the target compound may optimize solubility or target selectivity.

Pharmacological and Physicochemical Properties

Bioactivity Profiles

Compound Key Activities Notable Features Reference
Target Compound Under investigation High solubility (dihydrochloride salt)
UR-9825 Antifungal Superior in vitro activity vs. fluconazole
PRLX-93936 HCl Not disclosed Structural similarity to antipsychotics
Erastin Ferroptosis induction Piperazine-linked chlorophenoxy group

Physicochemical Data

Compound Molecular Formula Molecular Weight Solubility (HCl salt) LogP
Target Compound C₂₀H₂₂Cl₂N₄O₂ 437.32 High (salt form) ~2.5*
WAY-621850 C₂₁H₂₁FN₄O₂ 380.42 Moderate 3.1
3-{3-[4-(3-Chlorophenyl)-1-piperazinyl]-3-oxopropyl}-6,7-dimethoxy-4(3H)-quinazolinone C₂₃H₂₅ClN₄O₄ 456.92 Moderate 2.4

*Estimated based on structural analogs.

Key Research Findings

Substituent Effects : The p-methoxyphenyl group may offer electron-donating effects, contrasting with halogenated derivatives (e.g., UR-9825) that prioritize hydrophobic interactions .

Biological Activity

4(3H)-Quinazolinone, 3-(4-(p-methoxyphenyl)-1-piperazinylmethyl)-, dihydrochloride is a heterocyclic compound that belongs to the quinazolinone family. Known for its diverse biological activities, this compound has drawn attention in pharmaceutical chemistry for its potential therapeutic applications. The structure incorporates a p-methoxyphenyl group and a piperazine moiety, which are crucial for its pharmacological properties.

  • Molecular Formula : C18H22Cl2N4O
  • Molecular Weight : 375.30 g/mol
  • Structure : The compound features a quinazolinone core with a p-methoxyphenyl group and a piperazine substituent, enhancing its solubility and stability in aqueous solutions .

Biological Activities

The biological activities of 4(3H)-quinazolinone derivatives have been extensively studied, revealing several pharmacological properties:

  • Antitumor Activity : Quinazolinones exhibit significant anticancer properties. Research indicates that modifications to the quinazolinone structure can enhance these activities, particularly with piperazine substituents .
  • Antimicrobial Properties : The compound has shown promising antibacterial activity against various strains, making it a candidate for developing new antibiotics amid rising drug resistance .
  • Anticonvulsant Effects : Studies have demonstrated that certain derivatives possess anticonvulsant properties comparable to established treatments like diazepam .
  • Anti-inflammatory Activity : The anti-inflammatory effects of this compound highlight its potential in treating conditions characterized by inflammation .

Structure-Activity Relationship (SAR)

The efficacy of 4(3H)-quinazolinone derivatives is influenced by their structural modifications. For instance, the presence of the piperazine ring is crucial for enhancing biological activity. The following table summarizes key findings from SAR studies:

CompoundStructural FeaturesBiological Activity
4(3H)-QuinazolinoneBasic scaffoldAnticancer
Piperazine DerivativeAddition of piperazineEnhanced antimicrobial and anticonvulsant activity
Methoxy SubstitutedPresence of methoxy groupIncreased anti-inflammatory effects

Case Studies

  • Antibacterial Activity : A study reviewed various 4(3H)-quinazolinone derivatives and their antibacterial efficacy against resistant strains. Compounds showed minimum inhibitory concentrations (MIC) in the low micromolar range, indicating strong antibacterial potential .
  • Anticonvulsant Evaluation : In a comparative study, several quinazolinone derivatives were synthesized and evaluated for anticonvulsant activity. Some compounds exhibited significant activity against induced seizures in animal models, suggesting their potential as therapeutic agents .
  • Anti-inflammatory Studies : The anti-inflammatory properties were assessed using in vitro assays where compounds demonstrated inhibition of pro-inflammatory cytokines, supporting their use in inflammatory disorders .

Q & A

Q. What synthetic methodologies are reported for preparing 4(3H)-quinazolinone derivatives, and how do reaction parameters affect outcomes?

The synthesis of 4(3H)-quinazolinones typically involves condensation reactions. A validated method uses methyl 2-acylaminobenzoate, amine hydrochlorides (e.g., octylamine hydrochloride), P₂O₅, and N,N-dimethylcyclohexylamine heated at 180°C for 45 minutes. Post-reaction alkaline work-up (pH 8–9) and recrystallization (e.g., diisopropyl ether or ethanol) yield derivatives with purities >85% . Adjusting parameters like temperature (150–180°C) and time (20–45 minutes) significantly impacts yields and melting points. For example:

  • At 150°C for 20 minutes: 82% yield of 3a (m.p. 240–242°C) .
  • At 180°C for 45 minutes: 85% yield of 3c (m.p. 78–79°C) .
    Alternative routes include refluxing 4-quinazolinone with ethyl chloroacetate and K₂CO₃ in acetone, achieving 86% yield after recrystallization .

Q. Which analytical techniques are critical for characterizing 4(3H)-quinazolinone derivatives?

Key techniques include:

  • ¹H/¹³C NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.27–8.3 ppm, methyl groups at δ 2.65 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensures purity (>98% C, H, N content) .
  • Melting Points : Critical for consistency checks (e.g., 3i: m.p. 113–114°C vs. literature 112.2–112.9°C) .

Q. What biological activities are associated with 4(3H)-quinazolinone derivatives?

These derivatives exhibit:

  • Antibacterial Activity : Potency against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ≤2 µg/mL .
  • Anticancer Effects : Inhibition of protein kinases and tumor growth in murine models .
  • Anti-Inflammatory/Antiviral Properties : Linked to structural motifs like the piperazinylmethyl group .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies guide the optimization of 4(3H)-quinazolinone derivatives for antibacterial applications?

SAR studies highlight:

  • Substituent Effects : A 4-(p-methoxyphenyl)piperazinylmethyl group enhances lipophilicity and target binding (e.g., penicillin-binding proteins) .
  • Key Compound : Derivative 27 (3-(4-(p-methoxyphenyl)-1-piperazinylmethyl)-4(3H)-quinazolinone) shows:
    • MIC = 1 µg/mL against MRSA.
    • Oral bioavailability = 89% in mice.
    • Low clearance (0.23 L/h/kg) and extended half-life (t₁/₂ = 4.2 h) .
  • Toxicity Screening : HEK293 cell assays ensure selectivity (IC₅₀ > 50 µM) .

Q. What experimental approaches address inconsistencies in reported physicochemical data of 4(3H)-quinazolinones?

Discrepancies in melting points or yields arise from:

  • Recrystallization Solvents : Diisopropyl ether vs. ethanol alters m.p. by 1–2°C .
  • Replication Protocols : Strict adherence to reaction conditions (e.g., 180°C vs. 150°C heating) minimizes variability .
  • Analytical Validation : Use HPLC (≥95% purity thresholds) and elemental analysis to resolve conflicts .

Q. What in vivo models are utilized to evaluate the efficacy of 4(3H)-quinazolinone derivatives?

  • Mouse Peritonitis Model : Evaluates survival rates post-MRSA infection (e.g., 80% survival at 25 mg/kg dosing) .
  • Neutropenic Thigh Infection Model : Measures bacterial load reduction (e.g., 3-log decrease with compound 27 ) .
  • Pharmacokinetic Parameters : Critical metrics include:
    • Plasma clearance (CL = 0.23 L/h/kg).
    • Volume of distribution (Vd = 1.5 L/kg).
    • Oral absorption (Cₘₐₓ = 12 µg/mL at 2 h) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.